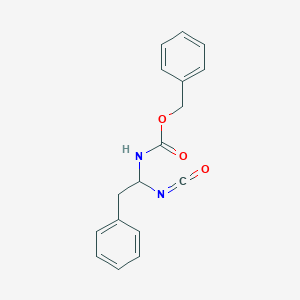
benzyl N-(1-isocyanato-2-phenylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(1-isocyanato-2-phenylethyl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to an isocyanato-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-isocyanato-2-phenylethyl)carbamate typically involves the reaction of benzyl carbamate with an appropriate isocyanate derivative. One common method is the reaction of benzyl carbamate with 1-isocyanato-2-phenylethane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1-isocyanato-2-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted benzyl or phenylethyl carbamates.
Scientific Research Applications
Benzyl N-(1-isocyanato-2-phenylethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl N-(1-isocyanato-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophilic sites in proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can alter the function of the target molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the isocyanato-phenylethyl group.
Phenylethyl isocyanate: Lacks the benzyl carbamate moiety.
N-(2-phenylethyl)carbamate: Similar structure but different functional groups.
Properties
CAS No. |
112037-34-0 |
|---|---|
Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
benzyl N-(1-isocyanato-2-phenylethyl)carbamate |
InChI |
InChI=1S/C17H16N2O3/c20-13-18-16(11-14-7-3-1-4-8-14)19-17(21)22-12-15-9-5-2-6-10-15/h1-10,16H,11-12H2,(H,19,21) |
InChI Key |
LYKXXSOVBCACLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















